4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1933562-00-5
VCID: VC7287023
InChI: InChI=1S/C24H12N2O2S/c27-15-19-5-1-17(2-6-19)9-11-21-13-14-22(24-23(21)25-29-26-24)12-10-18-3-7-20(16-28)8-4-18/h1-8,13-16H
SMILES: C1=CC(=CC=C1C=O)C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O
Molecular Formula: C24H12N2O2S
Molecular Weight: 392.43

4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde

CAS No.: 1933562-00-5

Cat. No.: VC7287023

Molecular Formula: C24H12N2O2S

Molecular Weight: 392.43

* For research use only. Not for human or veterinary use.

4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde - 1933562-00-5

Specification

CAS No. 1933562-00-5
Molecular Formula C24H12N2O2S
Molecular Weight 392.43
IUPAC Name 4-[2-[4-[2-(4-formylphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzaldehyde
Standard InChI InChI=1S/C24H12N2O2S/c27-15-19-5-1-17(2-6-19)9-11-21-13-14-22(24-23(21)25-29-26-24)12-10-18-3-7-20(16-28)8-4-18/h1-8,13-16H
Standard InChI Key FUABZJFXIVNTSB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=O)C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O

Introduction

Chemical Identity and Structural Features

The IUPAC name of this compound, 4-[2-[4-[2-(4-formylphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzaldehyde, reflects its intricate connectivity . The central benzo[c] thiadiazole unit is a heterocyclic aromatic system containing sulfur and nitrogen atoms, which contribute to its electron-deficient nature. At the 4- and 7-positions of this core, ethynyl (-C≡C-) bridges link two 4-formylphenyl groups, creating a planar, rigid structure conducive to π-π stacking and charge transport.

Molecular Geometry and Electronic Properties

The compound’s geometry is optimized for conjugation, with the aldehyde groups at the para positions of the terminal benzene rings serving as reactive sites for further chemical modifications. The Canonical SMILES representation,
C1=CC(=CC=C1C=O)C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O,
highlights the ethynyl linkages and symmetric substitution pattern . This structural arrangement facilitates intramolecular charge transfer, a property exploited in optoelectronic applications.

Physicochemical Properties

  • Molecular Formula: C24H12N2O2S\text{C}_{24}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}

  • Molecular Weight: 392.43 g/mol

  • InChI Key: FUABZJFXIVNTSB-UHFFFAOYSA-N

The compound typically presents as a yellow crystalline solid with a purity exceeding 95%. Its solubility varies significantly with solvent polarity, showing higher solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) compared to aqueous solutions.

Synthetic Pathways and Reactivity

While detailed synthetic protocols are proprietary, the compound is likely synthesized via Sonogashira coupling, a palladium-catalyzed reaction between terminal alkynes and aryl halides. The ethynyl bridges are introduced by coupling 4-ethynylbenzaldehyde with a dibrominated benzo[c] thiadiazole precursor. The aldehyde groups serve as handles for subsequent reactions, such as Schiff base formation or condensation with amines, enabling the construction of larger frameworks like covalent triazine frameworks (CTFs) .

Applications in Materials Science

Fluorescent Nanosheets

The compound’s extended conjugation and aldehyde functionality make it a precursor for fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets. These nanosheets exhibit high porosity (>500 m²/g) and fluorescence quantum yields (~15%), attributed to the rigid, planar structure of the monomer . Applications include environmental monitoring, where they detect trace analytes via fluorescence quenching.

Optoelectronic Devices

In organic photovoltaics (OPVs), the compound’s electron-deficient benzo[c] thiadiazole unit acts as an electron acceptor, while the ethynyl bridges enhance charge mobility. Prototype devices incorporating this monomer demonstrate power conversion efficiencies (PCEs) of up to 8.2%, though further optimization is required to compete with state-of-the-art materials.

Analytical Chemistry Applications

Detection of Primary Aromatic Amines (PAAs)

The compound’s fluorescence is quenched upon interaction with PAAs via static quenching mechanisms. Hydrogen bonding between the aldehyde groups and amine functionalities induces non-radiative decay pathways, enabling detection limits as low as 1.47 nM for p-phenylenediamine . This sensitivity surpasses conventional fluorophores, making it a promising sensor for environmental and industrial monitoring.

Selectivity Studies

In competitive assays, the compound shows >90% selectivity for PAAs over aliphatic amines and heterocyclic analogs. This selectivity arises from the geometric complementarity between the planar benzo[c] thiadiazole core and aromatic amines, which align optimally for π-π interactions and hydrogen bonding.

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